molecular formula C19H21NO3 B15183815 5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone CAS No. 97561-97-2

5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone

Cat. No.: B15183815
CAS No.: 97561-97-2
M. Wt: 311.4 g/mol
InChI Key: AYQOTQPAHNJUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3,4-dimethoxyphenylmethyl group and a phenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 3-phenyl-2-pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features and potential bioactive properties.

Uniqueness

5-((3,4-Dimethoxyphenyl)methyl)-3-phenyl-2-pyrrolidinone is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinone core with a 3,4-dimethoxyphenylmethyl group and a phenyl group makes it a valuable compound for various research applications.

Properties

CAS No.

97561-97-2

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-phenylpyrrolidin-2-one

InChI

InChI=1S/C19H21NO3/c1-22-17-9-8-13(11-18(17)23-2)10-15-12-16(19(21)20-15)14-6-4-3-5-7-14/h3-9,11,15-16H,10,12H2,1-2H3,(H,20,21)

InChI Key

AYQOTQPAHNJUAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CC(C(=O)N2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.